Prim-O-glucosylcimifugin

描述

原-O-葡萄糖基雪胆菊素是从传统中药植物雪胆菊 (Saposhnikovia divaricata) 中提取的一种生物活性化合物。 它以其镇痛、抗炎和抗氧化特性而闻名 . 该化合物已被研究用于其在各种医学状况(包括溃疡性结肠炎和肌腱再生)中的潜在治疗作用 .

准备方法

合成路线和反应条件: 原-O-葡萄糖基雪胆菊素的合成涉及多个步骤,包括从雪胆菊根中提取该化合物。 提取过程通常涉及使用乙醇或甲醇等溶剂来分离生物活性成分 . 该化合物也可以通过涉及雪胆菊(该植物中发现的另一种相关化合物)糖基化的化学反应合成 .

工业生产方法: 原-O-葡萄糖基雪胆菊素的工业生产涉及使用高效液相色谱 (HPLC) 和质谱 (MS) 等先进技术的大规模提取工艺,以确保化合物的纯度和质量 . 这些方法允许从植物提取物中有效地分离和定量原-O-葡萄糖基雪胆菊素 .

化学反应分析

科学研究应用

Antitumor Effects

POG has been identified as a promising agent in enhancing the efficacy of cancer treatments, particularly in combination with immune checkpoint inhibitors like PD-1 inhibitors. Research indicates that POG can inhibit the proliferation and immunosuppressive functions of myeloid-derived suppressor cells (MDSCs), which play a crucial role in tumor progression and immune evasion.

- Mechanism of Action : POG inhibits arginine metabolism and the tricarboxylic acid cycle (TCA cycle), leading to reduced metabolic activity in MDSCs. This inhibition enhances CD8 T-lymphocyte infiltration within tumors, thereby improving the overall antitumor response when used alongside PD-1 inhibitors in mouse models (B16-F10 and 4T1) .

Anti-inflammatory Properties

In addition to its antitumor effects, POG has demonstrated significant anti-inflammatory properties, particularly in models of ulcerative colitis.

- Protective Mechanisms : POG has been shown to inhibit pro-inflammatory signaling pathways such as MAPK, AKT, and NF-κB, which are critical in the inflammatory response. In vivo studies indicate that POG treatment leads to improved clinical scores and reduced levels of inflammatory cytokines (IL-1β, TNF-α, IL-6) in ulcerative colitis models . Furthermore, it contributes to the repair of intestinal mucosal integrity by upregulating tight junction proteins .

Antimicrobial Activity

POG also exhibits antimicrobial properties, particularly against Staphylococcus aureus.

- Inhibition Studies : The minimal inhibitory concentration (MIC) for POG against S. aureus was found to be 128 μg/mL. Although it showed limited direct antibacterial activity at higher concentrations, POG significantly reduced hemolytic activity in co-culture supernatants, indicating its potential role in modulating bacterial virulence factors .

Case Studies and Clinical Implications

Several studies have documented the therapeutic potential of POG in various clinical scenarios:

作用机制

相似化合物的比较

原-O-葡萄糖基雪胆菊素在其镇痛、抗炎和抗氧化特性的结合方面是独一无二的。 类似的化合物包括雪胆菊素、毛蕊花素-7-O-葡萄糖苷和柚皮苷 . 虽然这些化合物也表现出生物活性,但原-O-葡萄糖基雪胆菊素因其对肠道菌群调节、肌腱再生和其综合抗炎机制的特定作用而脱颖而出 .

生物活性

Prim-O-glucosylcimifugin (POG) is a bioactive compound derived from the traditional Chinese medicine Saposhnikovia, known for its diverse biological activities. This article provides an in-depth analysis of POG's biological activity, focusing on its anticancer, anti-inflammatory, and protective effects, particularly in the context of ulcerative colitis and immune modulation.

1. Anticancer Activity

Recent studies have demonstrated that POG enhances the antitumor effect of PD-1 inhibitors by targeting myeloid-derived suppressor cells (MDSCs). In vitro and in vivo experiments have shown that POG inhibits the proliferation and immunosuppressive functions of polymorphonuclear MDSCs (PMN-MDSCs), thereby improving CD8 T-lymphocyte infiltration in tumors. This mechanism suggests that POG can act as a sensitizer for PD-1 inhibitors, potentially increasing their efficacy in cancer therapy.

Key Findings:

- Inhibition of PMN-MDSCs : POG reduces arginine metabolism and disrupts the tricarboxylic acid (TCA) cycle in PMN-MDSCs, leading to decreased tumor growth in mouse models (B16-F10 and 4T1) .

- Synergistic Effects : The combination of POG with PD-1 inhibitors showed a significant increase in antitumor activity compared to either treatment alone .

2. Anti-inflammatory Effects

POG exhibits significant anti-inflammatory properties, particularly in models of ulcerative colitis (UC). Research indicates that POG can alleviate symptoms and promote healing in UC by modulating inflammatory pathways.

- Reduction of Inflammatory Cytokines : POG administration has been shown to decrease levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in animal models .

- Intestinal Barrier Repair : POG enhances the expression of tight junction proteins (Occludin, Claudin-3, ZO-1), which are crucial for maintaining intestinal barrier integrity. This effect was observed in mice subjected to dextran sulfate sodium (DSS)-induced UC .

Table 1: Effects of this compound on Inflammatory Markers

| Marker | Control Group | POG Treatment | Significance |

|---|---|---|---|

| IL-1β | High | Low | p < 0.01 |

| TNF-α | High | Low | p < 0.01 |

| IL-6 | High | Low | p < 0.01 |

3. Protective Role Against Ulcerative Colitis

The protective effects of POG against UC have been substantiated through various studies:

In Vivo Studies:

- Mice treated with POG showed improved clinical scores, increased colonic length, and enhanced body weight compared to control groups .

- Histological examinations revealed significant repair of intestinal mucosa damage following POG treatment.

Mechanism Insights:

POG's protective role involves:

- Regulation of Gut Microbiota : POG positively influences the diversity and composition of gut microbiota, which is essential for maintaining intestinal health .

- Inhibition of Pro-inflammatory Pathways : By suppressing MAPK and NF-kB signaling pathways, POG effectively reduces inflammation associated with UC .

4. Aging and Stem Cell Maintenance

Emerging research indicates that POG may also play a role in promoting stem cell properties and combating aging-related decline:

Findings:

- POG treatment has been shown to enhance the expression of stemness markers SOX2 and OCT4 in rat tendon stem/progenitor cells (rTSPCs), suggesting its potential in regenerative medicine .

- It reduces markers associated with cellular aging, such as SAβ-gal positivity and DNA damage response indicators .

属性

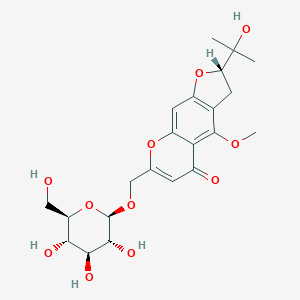

IUPAC Name |

(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O11/c1-22(2,28)15-5-10-12(32-15)6-13-16(20(10)29-3)11(24)4-9(31-13)8-30-21-19(27)18(26)17(25)14(7-23)33-21/h4,6,14-15,17-19,21,23,25-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUVHOSBSDYXRG-UVTAEQIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554764 | |

| Record name | [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80681-45-4 | |

| Record name | prim-O-Glucosylcimifugin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80681-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。